

# **Application Notes and Protocols for ENS-163 Phosphate in Acetylcholine Turnover Studies**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ENS-163 phosphate**, also identified in scientific literature as SDZ ENS 163, is a potent and selective muscarinic M1 receptor agonist that also exhibits competitive antagonistic properties at the M2 muscarinic receptor.[1][2] This dual mechanism of action makes it a significant pharmacological tool for investigating cholinergic pathways, particularly in the context of cognitive function and neurodegenerative diseases. By acting as a postsynaptic M1 agonist and a presynaptic M2 antagonist, **ENS-163 phosphate** effectively enhances cholinergic transmission, leading to an increase in acetylcholine (ACh) turnover in the brain.[1][2]

These application notes provide detailed dosages and protocols for utilizing **ENS-163 phosphate** to induce and measure acetylcholine turnover, both in in vivo and in vitro experimental settings.

# Data Presentation In Vivo Efficacy of ENS-163 Phosphate on Acetylcholine Turnover in Rats



Administration Route	Dosage Range (µmol/kg)	Observed Effect on Brain ACh Levels	Implication	Reference
Oral	3 - 10	Reduction	Increased ACh Turnover	[2]
Intraperitoneal	0.3 - 30	Increased energy of the low frequency band (2-5 Hz) in hippocampal EEG	Enhanced Cholinergic Activity	[2]

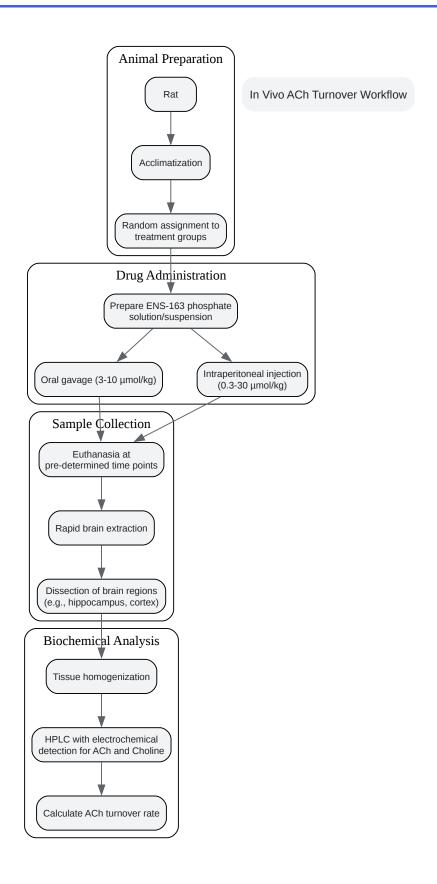
### In Vitro Pharmacological Profile of ENS-163 Phosphate



Receptor/Ti ssue	Assay	Parameter	Value	Efficacy/Pot ency	Reference
M1 (Rat Superior Cervical Ganglion)	Concentratio n-dependent depolarizatio n	pD2	6.5 ± 0.3	Full agonist (128 ± 4.2% compared to carbachol)	[2]
M2 (Rat Left Atria)	Decrease in contractile force	Efficacy	14 ± 2.9%	Very weak partial agonist	[2]
M2 (Rat Left Atria)	Antagonism of carbachol effect	pA2	5.8 ± 0.2	Competitive antagonist	[2]
M3 (Guinea- pig Ileum)	Force of contraction	pD2	5.3 ± 0.1	Partial agonist (72 ± 4.2%)	[2]
M2 (Rat Hippocampal Slices)	Reversal of oxotremorine- induced inhibition of ACh release	pA2	5.5 ± 0.1	Antagonistic activity	[2]

## Signaling Pathways and Experimental Workflow Signaling Pathway of ENS-163 Phosphate





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### References

- 1. SDZ ENS 163 a novel pilocarpine like drug: pharmacological in vitro and in vivo profile -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SDZ ENS 163 is a selective M1 agonist and induces release of acetylcholine PubMed [pubmed.ncbi.nlm.nih.gov]
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